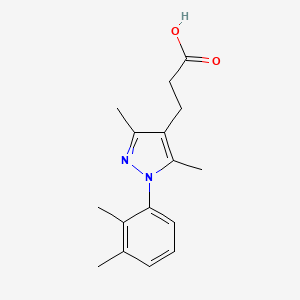
3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group and a propanoic acid moiety, making it a unique and versatile molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups, making it suitable for the synthesis of sterically hindered substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethylphenyl)-1H-pyrazole: Lacks the propanoic acid moiety, making it less versatile in certain applications.
3-(1-(2,3-Dimethylphenyl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its reactivity and properties.
Uniqueness
3-(1-(2,3-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
3-[1-(2,3-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-15(11(10)2)18-13(4)14(12(3)17-18)8-9-16(19)20/h5-7H,8-9H2,1-4H3,(H,19,20) |
InChI 键 |
MFOXPULJUKWAKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


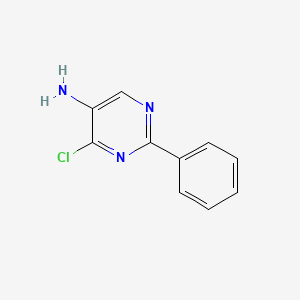
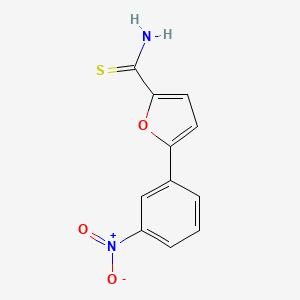
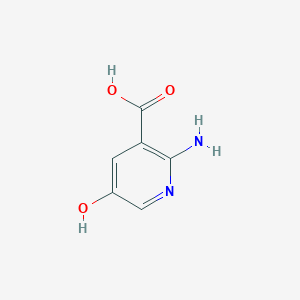

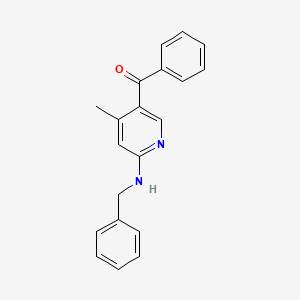






![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)


